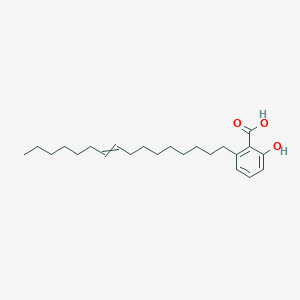
2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by a long aliphatic chain attached to a benzene ring with a hydroxyl group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid typically involves the esterification of 6-hydroxybenzoic acid with hexadec-9-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-(Hexadec-9-EN-1-YL)-6-carboxybenzoic acid.
Reduction: Formation of 2-(Hexadecyl)-6-hydroxybenzoic acid.
Substitution: Formation of 2-(Hexadec-9-EN-1-YL)-6-halobenzoic acid.
科学的研究の応用
2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of 2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the aliphatic chain can interact with hydrophobic regions of biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(Hexadec-9-EN-1-YL)-4-hydroxybenzoic acid
- 2-(Hexadec-9-EN-1-YL)-3-hydroxybenzoic acid
- 2-(Hexadec-9-EN-1-YL)-5-hydroxybenzoic acid
Uniqueness
2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid is unique due to the position of the hydroxyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different biological activities and applications compared to its analogs.
特性
CAS番号 |
496811-17-7 |
|---|---|
分子式 |
C23H36O3 |
分子量 |
360.5 g/mol |
IUPAC名 |
2-hexadec-9-enyl-6-hydroxybenzoic acid |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21(24)22(20)23(25)26/h7-8,16,18-19,24H,2-6,9-15,17H2,1H3,(H,25,26) |
InChIキー |
RIXNONLMBFYYKR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


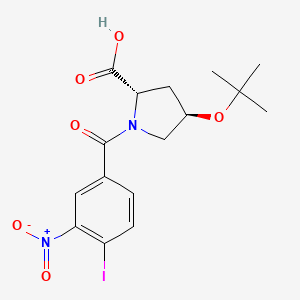
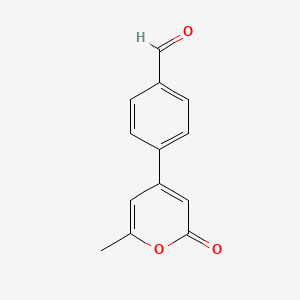
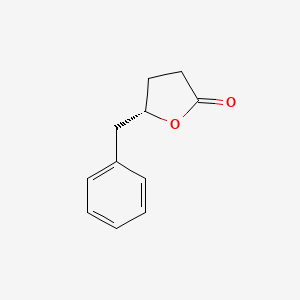
![1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14240614.png)
![3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile](/img/structure/B14240615.png)
![2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B14240618.png)
![4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol](/img/structure/B14240622.png)
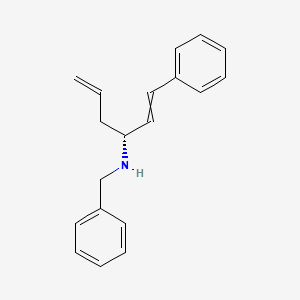
![Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-](/img/structure/B14240635.png)
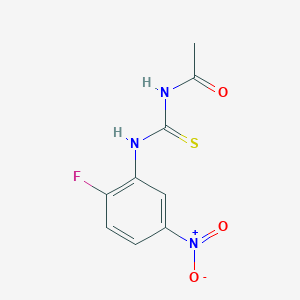
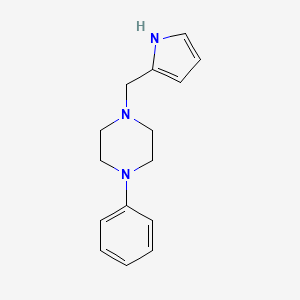
![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
